molecular formula C9H9FO3 B1441914 Methyl 3-fluoro-5-hydroxy-4-methylbenzoate CAS No. 1215031-99-4

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Cat. No.: B1441914
CAS No.: 1215031-99-4
M. Wt: 184.16 g/mol
InChI Key: XGUDTZGRCCTTMQ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group on the benzene ring

Scientific Research Applications

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-fluoro-5-hydroxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-fluoro-5-oxo-4-methylbenzoate.

    Reduction: Formation of 3-fluoro-5-hydroxy-4-methylbenzyl alcohol.

    Substitution: Formation of 3-amino-5-hydroxy-4-methylbenzoate or 3-thio-5-hydroxy-4-methylbenzoate.

Mechanism of Action

The mechanism by which methyl 3-fluoro-5-hydroxy-4-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity.

Comparison with Similar Compounds

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate can be compared with other similar compounds such as:

    Methyl 3-fluoro-4-hydroxybenzoate: Lacks the methyl group at the 4-position.

    Methyl 3-chloro-5-hydroxy-4-methylbenzoate: Contains a chlorine atom instead of a fluorine atom.

    Methyl 3-fluoro-5-methoxy-4-methylbenzoate: Contains a methoxy group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUDTZGRCCTTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717149
Record name Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215031-99-4
Record name Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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